molecular formula C7H5Cl2NO2 B1668635 Chloramben CAS No. 133-90-4

Chloramben

Cat. No. B1668635
CAS RN: 133-90-4
M. Wt: 206.02 g/mol
InChI Key: HSSBORCLYSCBJR-UHFFFAOYSA-N
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Description

Chloramben is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses . It is primarily used for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers . It is considered practically non-toxic .


Synthesis Analysis

A High Performance Liquid Chromatographic (HPLC) method has been developed and validated for the analysis of Chloramben in its formulations . The mobile phase consists of a mixture of 0.05% H3PO4 solution and acetonitrile in the proportion 20:80 (v/v) .


Molecular Structure Analysis

The chemical formula for Chloramben is C7H5Cl2NO2, and the molecular weight is 206.03 g/mol .


Chemical Reactions Analysis

The photocatalytic degradation of Chloramben was investigated in aqueous solutions containing TiO2 suspensions under irradiation with simulated solar light .


Physical And Chemical Properties Analysis

Chloramben is a colorless, odorless, crystalline solid . It is highly soluble in water, volatile, mobile, and has a tendency to leach to groundwater . It is not normally persistent in soil or water systems .

Scientific Research Applications

Application 1: Weed Control in Agriculture

  • Summary of the Application : Chloramben is used as a herbicide to control velvetleaf (Abutilon theophrasti), a serious weed in soybeans within the north-central region of the United States .
  • Methods of Application or Experimental Procedures : In greenhouse experiments, soil applications of Chloramben were compared with foliage applications. The herbicide was applied at different growth stages of the velvetleaf, and the influence of simulated rainfall and oil concentrate on Chloramben’s efficacy was evaluated .
  • Results or Outcomes : Soil applications of Chloramben reduced the growth of velvetleaf more than foliage applications did. Simulated rainfall applied 48 hours after Chloramben was applied to foliage significantly increased Chloramben’s activity. Chloramben plus an oil concentrate reduced seed capsule (boll) production 70% or more in velvetleaf plants treated at each of three growth stages in one year and reduced capsule production 90, 90, and 28% in plants treated at early vegetative, late vegetative, and flowering stages, respectively, in the second year .

Application 2: Control of Broadleaf Weeds and Annual Grasses

  • Summary of the Application : Chloramben is a selective herbicide used to control the seedlings of broadleaf weeds and annual grasses .
  • Methods of Application or Experimental Procedures : The herbicide is applied to the soil where it is absorbed by the roots of the weeds. It is mostly used for soybeans, but also for dry beans, peanuts, sunflowers, peppers, cotton, sweet potatoes, squash, hardwood trees, shrubs, and some conifers .
  • Results or Outcomes : The use of Chloramben results in the effective control of a wide range of weed species, improving crop yield and quality .

Application 3: Spectral Analysis

  • Summary of the Application : Chloramben has been studied using UV and IR spectral analysis .
  • Methods of Application or Experimental Procedures : UV absorption spectra of Chloramben adsorbed onto Ca-montmorillonite at low water content were interpreted. Infrared (IR) transmittance spectra were recorded of Chloramben and selected derivatives in KBr pellets, and band assignments were made .
  • Results or Outcomes : The study provided valuable information about the spectral characteristics of Chloramben, which can be useful in understanding its behavior in different environments .

In addition to its use in agriculture, Chloramben has been studied using UV and IR spectral analysis . These studies provide valuable information about the spectral characteristics of Chloramben, which can be useful in understanding its behavior in different environments .

Future Directions

While Chloramben is currently considered obsolete, it may still be available in some countries . Future research could focus on finding more efficient methods of analysis and understanding its long-term effects on human health and the environment.

properties

IUPAC Name

3-amino-2,5-dichlorobenzoic acid
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InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12)
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InChI Key

HSSBORCLYSCBJR-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl
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Molecular Formula

C7H5Cl2NO2
Record name CHLORAMBEN
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Related CAS

1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt)
Record name Chloramben [ANSI:BSI:ISO]
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DSSTOX Substance ID

DTXSID2020262
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Molecular Weight

206.02 g/mol
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Physical Description

Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB]
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page.
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Vapor Pressure

0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C
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Product Name

Chloramben

Color/Form

COLORLESS CRYSTALLINE SOLID

CAS RN

133-90-4
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Record name Benzoic acid, 3-amino-2,5-dichloro-
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Melting Point

381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/
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Synthesis routes and methods

Procedure details

To a flask in which had been placed 47.20 grams (0.20 mole) of 2,5-dichloro-3-nitrobenzoic acid and 40.0 grams (0.326 mole) of granular tin were added, with good agitation, 200 mL of water and 200 mL of concentrated hydrochloric acid. The stirred reaction mixture was heated at 95° C. for 4.5 hours and at the conclusion of this period was poured over ice, causing a solid to form. This solid was removed by filtration and washed with water, then dissolved in ethyl acetate. This solution was washed three times with water and once with a saturated aqueous solution of sodium chloride. After being dried over anhydrous sodium sulfate and filtered, the solution was evaporated under reduced pressure to yield solid 3-amino-2,5-dichlorobenzoic acid, weighing 39.25 grams.
Quantity
47.2 g
Type
reactant
Reaction Step One
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Citations

For This Compound
3,210
Citations
RE Wildung, G Chesters, DE Armstrong - Weed Research, 1968 - Wiley Online Library
… chloramben adsorbed and chloramben degradation products in the perfusate, the amount of intact chloramben … The degree of reversibility of the chloramben adsorption reaction is …
Number of citations: 22 onlinelibrary.wiley.com
AB Prevot, M Vincenti, A Bianciotto… - Applied Catalysis B …, 1999 - Elsevier
The photocatalytic degradation of chloramben (3-amino-2,5-dichlorobenzoic acid) was investigated in aqueous solutions containing TiO 2 suspensions under irradiation with simulated …
Number of citations: 134 www.sciencedirect.com
B Misra, PW Graebing, JS Chib - Journal of Agricultural and Food …, 1997 - ACS Publications
Photodegradation of chloramben was conducted on a silt-loam … Of all three soil conditions, application of chloramben on active … Further, chloramben degraded at a slower rate with a …
Number of citations: 30 pubs.acs.org
LD Knerr, HJ Hopen - Weed Technology, 1989 - cambridge.org
… applied with chloramben at 2.0 to 4.5 kg ae/ha was a safener for chloramben phytotoxicity to … Naptalam applied in seed coatings also protected cucumber from chloramben phytotoxicity …
Number of citations: 12 www.cambridge.org
DS Frear, HR Swanson, ER Mansager… - Journal of Agricultural …, 1978 - ACS Publications
… of unreacted chloramben increased, and the … chloramben-X conjugate reported by Stoller and Wax (1968) and to determine the possible significance of this conjugate in chloramben …
Number of citations: 37 pubs.acs.org
JE Staub, LD Knerr, LA Weston - HortScience, 1991 - journals.ashs.org
… We hypothesize that the genetic response to chloramben challenge under laboratory conditions depends on the concentration of the chemical administered. Chemical name used: 3-…
Number of citations: 5 journals.ashs.org
H Chio, JR Sanborn - Weed Science, 1978 - cambridge.org
… moiety in chloramben so conjugation should occur more readily. Further, chloramben has a … A major conjugate of chloramben in plants is the N-glucosyl chloramben (4). Thin-layer chro …
Number of citations: 19 www.cambridge.org
A Thiam, I Sirés, R Salazar, E Brillas - Journal of environmental …, 2018 - Elsevier
The destruction of the herbicide chloramben in 0.050 M Na 2 SO 4 solutions at natural pH has been studied by photoelectro-Fenton with UVA light (PEF). The trials were carried out in a …
Number of citations: 33 www.sciencedirect.com
JS Fickle - 1973 - search.proquest.com
… , chloramben is formulated for use in soybeans on light textured soils. The phytotoxicity of chloramben … are most effective in the shoot zone, chloramben is most effective in the seed zone …
Number of citations: 2 search.proquest.com
DN Sommerville, LM Wax - Weed Science, 1971 - cambridge.org
… applications of chloramben with preplanting incorporated chloramben over a 3-year period on a Drummer silty clay loam containing 5.5% organic matter. We applied chloramben to …
Number of citations: 4 www.cambridge.org

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